molecular formula C9H12N6O2S B2567464 N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide CAS No. 1987472-11-6

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide

Cat. No.: B2567464
CAS No.: 1987472-11-6
M. Wt: 268.3
InChI Key: SYJMRTPCDMOUDM-UHFFFAOYSA-N
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Description

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological applications, particularly in medicinal chemistry due to their structural similarity to carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with 3-(methylamino)benzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfates.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the tetrazole ring or the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, sulfates.

  • Reduction Products: Amines, reduced derivatives.

  • Substitution Products: Various derivatives of the tetrazole and benzene rings.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural similarity to carboxylic acids allows it to act as a bioisostere in biological systems.

Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Candesartan: An angiotensin II receptor antagonist used to treat high blood pressure and heart failure.

  • Tetrazole Derivatives: Other tetrazole derivatives used in medicinal chemistry and material science.

Uniqueness: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide stands out due to its specific structural features and reactivity profile. Its ability to act as a bioisostere and its diverse applications in chemistry, biology, medicine, and industry highlight its uniqueness compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(methylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2S/c1-10-7-4-3-5-8(6-7)18(16,17)13-9-11-14-15(2)12-9/h3-6,10H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMRTPCDMOUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)NC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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